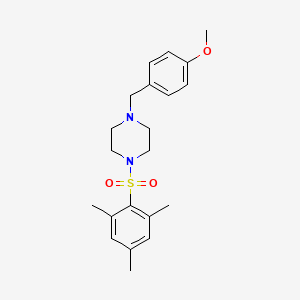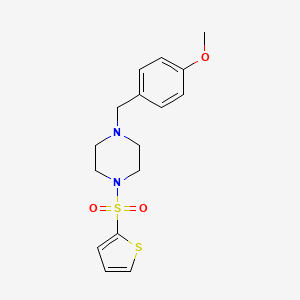
N-2-biphenylyl-N'-(2-ethoxyphenyl)thiourea
Descripción general
Descripción
N-2-biphenylyl-N'-(2-ethoxyphenyl)thiourea, commonly known as BPTU, is a synthetic compound used in scientific research for its unique properties. BPTU is a thiourea derivative that has been extensively studied for its mechanism of action and its effects on biological systems.
Mecanismo De Acción
BPTU binds to the heme group of sGC, preventing the conversion of GTP to cGMP. This inhibition leads to a decrease in cGMP levels, which in turn affects downstream signaling pathways. BPTU has been shown to be a selective inhibitor of sGC, with little to no effect on other heme-containing enzymes.
Biochemical and Physiological Effects
BPTU has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BPTU can inhibit smooth muscle relaxation, platelet aggregation, and nitric oxide production. In vivo studies have shown that BPTU can reduce blood pressure in hypertensive rats and improve cardiac function in rats with heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BPTU in lab experiments is its specificity for sGC. This allows researchers to study the effects of cGMP on biological systems without interfering with other signaling pathways. However, BPTU has a relatively short half-life in vivo, which can limit its effectiveness in long-term studies. Additionally, BPTU has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BPTU. One area of interest is the development of more potent and selective sGC inhibitors. Another area of research is the use of BPTU in the treatment of cardiovascular diseases such as hypertension and heart failure. Finally, BPTU may have potential applications in the treatment of cancer, as cGMP has been shown to play a role in tumor growth and metastasis.
Conclusion
BPTU is a synthetic compound with unique properties that make it a valuable tool for studying the role of cGMP in biological systems. Its ability to selectively inhibit sGC has led to numerous scientific research applications, and its mechanism of action and biochemical and physiological effects have been extensively studied. While BPTU has limitations for lab experiments, its potential future directions for research make it a promising compound for further investigation.
Aplicaciones Científicas De Investigación
BPTU has been widely used in scientific research for its ability to inhibit the activity of soluble guanylate cyclase (sGC). sGC is an enzyme that catalyzes the conversion of GTP to cGMP, a second messenger molecule that regulates various physiological processes such as smooth muscle relaxation and platelet aggregation. BPTU has been shown to inhibit sGC in a dose-dependent manner, making it a valuable tool for studying the role of cGMP in biological systems.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-phenylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-2-24-20-15-9-8-14-19(20)23-21(25)22-18-13-7-6-12-17(18)16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJFTTCCZWCESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4283202.png)
![1-(4-tert-butylbenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4283209.png)
![1-(4-tert-butylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4283221.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4283226.png)
![1-(4-tert-butylbenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4283234.png)
![1-(4-tert-butylbenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4283239.png)
![1-(4-tert-butylbenzyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4283241.png)
![N-(2-chlorophenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B4283253.png)



![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283295.png)
![1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4283298.png)
